molecular formula C14H11BrClNO B10963345 N-(3-bromophenyl)-2-(4-chlorophenyl)acetamide

N-(3-bromophenyl)-2-(4-chlorophenyl)acetamide

Cat. No.: B10963345
M. Wt: 324.60 g/mol
InChI Key: PQMOPRAHQIOZNP-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-(4-chlorophenyl)acetamide is an organic compound characterized by the presence of bromine and chlorine atoms attached to phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-(4-chlorophenyl)acetamide typically involves the reaction of 3-bromoaniline with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-(4-chlorophenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Formation of derivatives with different functional groups.

    Oxidation Reactions: Formation of oxides or hydroxylated products.

    Reduction Reactions: Formation of amines or dehalogenated products.

Scientific Research Applications

N-(3-bromophenyl)-2-(4-chlorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-bromophenyl)-1-(4-chlorophenyl)methanimine
  • N-(3-bromophenyl)-2-(4-chlorophenyl)ethanamide

Uniqueness

N-(3-bromophenyl)-2-(4-chlorophenyl)acetamide is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C14H11BrClNO

Molecular Weight

324.60 g/mol

IUPAC Name

N-(3-bromophenyl)-2-(4-chlorophenyl)acetamide

InChI

InChI=1S/C14H11BrClNO/c15-11-2-1-3-13(9-11)17-14(18)8-10-4-6-12(16)7-5-10/h1-7,9H,8H2,(H,17,18)

InChI Key

PQMOPRAHQIOZNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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